5-Hexene-2,4-dione, 3,5-dimethyl- (9CI)
Description
5-Hexene-2,4-dione, 3,5-dimethyl- (9CI) (CAS: 52204-69-0) is a diketone derivative with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its structure features conjugated ketone groups at positions 2 and 4, a double bond at position 5, and methyl substituents at positions 3 and 5 (SMILES: CC(=O)CC(=O)C=C) . Key physicochemical properties include:
Properties
CAS No. |
191112-69-3 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.182 |
IUPAC Name |
3,5-dimethylhex-5-ene-2,4-dione |
InChI |
InChI=1S/C8H12O2/c1-5(2)8(10)6(3)7(4)9/h6H,1H2,2-4H3 |
InChI Key |
UHXGDMKOZOQGNT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)C(=O)C(=C)C |
Synonyms |
5-Hexene-2,4-dione, 3,5-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Hexadien-2-one,3,4-dimethyl-, (E)- (9CI) (CAS: 89128-18-7)
- Molecular formula : C₈H₁₂O
- Molecular weight : 124.18 g/mol
- Key structural differences: Contains a dienone system (double bonds at positions 3 and 5) instead of conjugated diketones. Methyl groups at positions 3 and 4 (vs. 3 and 5 in the target compound). SMILES: CC(=O)/C(/C)=C(\C)/C=C .
- Physicochemical properties :
- Applications : Likely used in polymerization or as a flavor/fragrance precursor due to its extended conjugated system.
3-Hexene-2,5-dione,3-ethyl- (9CI) (CAS: 189133-40-2)
- Molecular formula : C₈H₁₂O₂
- Molecular weight : 140.18 g/mol
- Key structural differences :
- Physicochemical properties :
- Higher logP (predicted) due to the ethyl group.
- Reduced polarity compared to the target compound.
- Applications: Potential use in asymmetric synthesis or agrochemicals due to its branched alkyl chain .
4-Hexen-3-one, 5-amino-2-hydroxy-, (Z)- (9CI) (CAS: 83326-43-6)
- Molecular formula: C₆H₁₁NO₂
- Molecular weight : 129.16 g/mol
- Key structural differences: Amino and hydroxyl substituents introduce hydrogen-bonding capacity. Ketone at position 3 and hydroxyl at position 2 (vs. diketones at 2 and 4). SMILES: O=C1CC(N)C(=O)CC1 .
- Physicochemical properties: Hydrogen bond donors: 2 (vs. 0 in the target compound). Higher solubility in polar solvents.
- Applications : Likely serves as a chiral building block in pharmaceuticals or bioactive molecules .
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